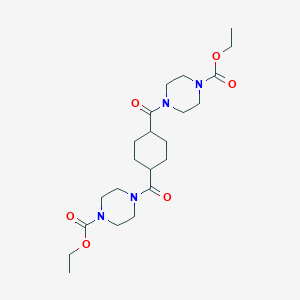
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate), also known as C16H30N4O6, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting key enzymes involved in various biological processes. For example, it has been reported to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to increase the levels of antioxidants such as glutathione, which helps to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) in lab experiments is its high purity. The synthesis method yields a product with a purity of over 98%, which makes it suitable for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate). One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of the compound and its effects on cognitive function.
Another area of interest is the development of new synthesis methods for Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) that can improve its solubility and yield. This could make the compound more suitable for use in various experiments and potentially lead to the development of new therapeutic applications.
In conclusion, Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) involves the reaction of diethyl malonate with 1,4-cyclohexanedione followed by the condensation of the resulting product with piperazine-1-carboxylic acid. The final product is obtained after purification using column chromatography. This method has been reported to yield a high purity product with good yield.
Applications De Recherche Scientifique
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has been extensively studied for its potential therapeutic applications. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) |
|---|---|
Formule moléculaire |
C22H36N4O6 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
ethyl 4-[4-(4-ethoxycarbonylpiperazine-1-carbonyl)cyclohexanecarbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H36N4O6/c1-3-31-21(29)25-13-9-23(10-14-25)19(27)17-5-7-18(8-6-17)20(28)24-11-15-26(16-12-24)22(30)32-4-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
LEIMRLYLUFRUDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)
![2-[2-Bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B261385.png)

![N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine](/img/structure/B261388.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)

![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)
![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)

![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
